![molecular formula C12H9Cl3N2OS B2921138 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 757222-07-4](/img/structure/B2921138.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 4-(chloromethyl)-1,3-thiazol-2-amine with 3,4-dichlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the chloromethyl or dichlorophenyl groups can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infections and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are believed to play key roles in binding to these targets, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents, leading to varying biological activities.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures can exhibit different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-7(18)17(12-16-8(5-13)6-19-12)9-2-3-10(14)11(15)4-9/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPYRHPTKZYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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